4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine

Overview

Description

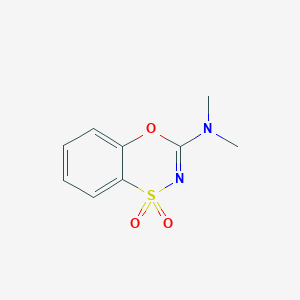

4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MITS and has a molecular formula of C8H12N2O2S2.

Mechanism of Action

The mechanism of action of MITS is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various biological processes. MITS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.

Biochemical and Physiological Effects

MITS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell walls and membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, MITS has been shown to enhance the activity of certain enzymes involved in metabolic processes.

Advantages and Limitations for Lab Experiments

MITS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its properties and applications are well-known. However, MITS has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research related to MITS. One area of interest is the development of MITS-based drugs for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of MITS in humans. Another area of interest is the development of MITS-based materials for various applications, such as drug delivery and sensing. Further research is needed to explore the potential of MITS in these areas. Finally, more studies are needed to understand the mechanism of action of MITS and its effects on various biological processes.

Scientific Research Applications

MITS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MITS has been shown to have antimicrobial, antiviral, and anticancer properties. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. MITS has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, MITS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

In agriculture, MITS has been shown to have insecticidal and fungicidal properties. It has been found to be effective against various pests and fungal strains that cause crop damage. In addition, MITS has been shown to enhance plant growth and increase yield.

In material science, MITS has been used as a building block for the synthesis of various organic compounds. It has been found to be useful in the synthesis of polymers, dendrimers, and other complex organic structures.

properties

IUPAC Name |

4-(1-methylimidazol-4-yl)sulfonylthiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S2/c1-10-6-8(9-7-10)15(12,13)11-2-4-14-5-3-11/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUBHURKZMYKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

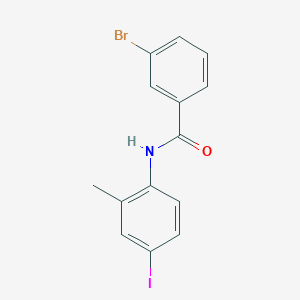

![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)

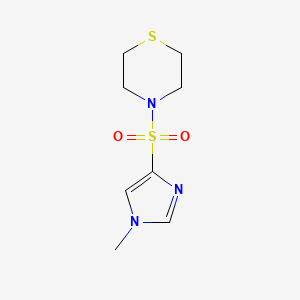

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)

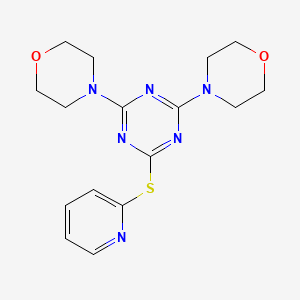

![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)